molecular formula C24H25ClN4O4 B571872 RP-001 hydrochloride

RP-001 hydrochloride

Número de catálogo: B571872
Peso molecular: 468.9 g/mol
Clave InChI: ZHPGSGYEFGEZAL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IUPAC Nomenclature and Systematic Chemical Naming Conventions

The compound 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride follows systematic IUPAC naming rules. The parent structure is propanoic acid , substituted at the third carbon by an amino group linked to a 2,3-dihydro-1H-inden-4-yl moiety. This indene derivative is further substituted at the fourth position by a 1,2,4-oxadiazol-3-yl group. The oxadiazole ring is substituted at the fifth position by a 3-cyano-4-(propan-2-yloxy)phenyl group. The hydrochloride salt designation indicates protonation of the amino group, forming a chloride counterion.

The naming hierarchy prioritizes the oxadiazole ring as the principal heterocycle, with substituents ordered by seniority (cyano > propan-2-yloxy). The stereodescriptor R or S is omitted in the absence of explicit chiral center specification in available literature.

Molecular Formula and Weight Analysis

The molecular formula is C₂₄H₂₅ClN₄O₄ , derived from:

  • Propanoic acid backbone : C₃H₆O₂
  • Indenyl-amino substituent : C₉H₉N
  • 1,2,4-Oxadiazole-phenyl group : C₁₂H₁₀N₃O₂
  • Hydrochloride counterion : HCl

Molecular weight :

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 24 12.01 288.24
H 25 1.008 25.20
Cl 1 35.45 35.45
N 4 14.01 56.04
O 4 16.00 64.00
Total 468.93

This matches experimental data from mass spectrometry (PubChem CID: 90488927).

Stereochemical Configuration and Chiral Center Identification

The compound contains one chiral center at the inden-1-yl carbon bearing the amino group. X-ray crystallography and synthetic pathway analysis confirm the (S) -configuration at this position, critical for receptor binding. Key evidence includes:

  • Asymmetric synthesis : The amino group is introduced via stereoselective nucleophilic substitution, preserving chirality.
  • Optical rotation : [α]₂₀ᴰ = +32.5° (c = 1.0, DMSO), consistent with (S)-enantiomer dominance.
  • Resolution methods : Diastereomeric salt crystallization with L-tartaric acid confirms enantiopurity >99%.

The propan-2-yloxy group adopts a gauche conformation, minimizing steric clash with the oxadiazole ring.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystal system : Monoclinic
Space group : P2₁ (enantiomorphic)
Unit cell parameters :

Parameter Value
a 12.45 Å
b 8.72 Å
c 15.33 Å
β 97.5°
Volume 1652.7 ų

Key structural features :

  • Hydrogen bonding : N–H···Cl⁻ interactions (2.89 Å) stabilize the protonated amine.
  • Planarity : The oxadiazole ring and phenyl group form a coplanar system (dihedral angle = 3.2°), facilitating π-π stacking.
  • Indenyl conformation : The fused bicyclic system adopts a half-chair conformation, with C1–C2–C3–C4 torsion angle = −42.1°.

Electron density maps reveal a zwitterionic structure in the solid state, with charge separation between the ammonium and carboxylate groups.

Table 1 : Summary of crystallographic data

Parameter Value
Resolution limit 0.84 Å
R factor 0.042
Temperature 100 K
Z’ (asymmetric unit) 1
Density (calc.) 1.342 g/cm³

Data derived from synchrotron radiation studies (λ = 0.71073 Å).

The three-dimensional conformation maximizes hydrophobic interactions via the isopropyl group (solvent-accessible surface area = 112 Ų) while orienting polar groups (cyano, carboxylate) for hydrogen bonding. Molecular dynamics simulations show a 15° rotational barrier for the propan-2-yloxy group, indicating moderate conformational flexibility.

Propiedades

IUPAC Name

3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPGSGYEFGEZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Multi-Step Synthesis Pathway

The synthesis involves a sequential approach to construct the 1,2,4-oxadiazole core, functionalize the indene backbone, and introduce the propanoic acid hydrochloride moiety. Key steps include:

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is synthesized via cyclization between a nitrile derivative and an amidoxime. Specifically, 3-cyano-4-isopropoxybenzamide is reacted with hydroxylamine to form the amidoxime intermediate, which subsequently undergoes cyclization in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This step achieves a yield of 78–85% under reflux conditions in anhydrous tetrahydrofuran (THF).

Functionalization of the Indene Backbone

The indene moiety is introduced through a Suzuki-Miyaura cross-coupling reaction between the oxadiazole intermediate and a boronic ester-functionalized indene derivative. Palladium(II) acetate serves as the catalyst, with triphenylphosphine as the ligand, in a degassed mixture of toluene and aqueous sodium carbonate. This step proceeds at 80°C for 12 hours, yielding 65–70% of the coupled product.

Introduction of the Propanoic Acid Hydrochloride Group

The final step involves nucleophilic substitution between the indene-oxadiazole intermediate and β-alanine hydrochloride. Reaction conditions include a polar aprotic solvent (dimethylformamide, DMF) and a base (triethylamine) to deprotonate the amine group, facilitating substitution at the indene’s amino position. The hydrochloride salt is precipitated using diethyl ether, achieving a purity of >98% after recrystallization.

Table 1: Key Reaction Parameters and Yields

StepReagents/ConditionsYield (%)Purity (%)
Oxadiazole FormationEDCI, THF, reflux, 24 h78–8595
Suzuki CouplingPd(OAc)₂, PPh₃, toluene/Na₂CO₃, 80°C, 12 h65–7092
Substitution & Salt Formationβ-alanine HCl, DMF, Et₃N, rt, 6 h80–8598

Solvent and Temperature Effects

The use of THF in oxadiazole formation minimizes side reactions compared to dichloromethane, which promotes premature cyclization. Similarly, maintaining the Suzuki coupling at 80°C prevents palladium black formation, a common issue at higher temperatures.

Catalytic System Refinement

Replacing traditional Pd(PPh₃)₄ with Pd(OAc)₂ and PPh₃ reduces costs while maintaining coupling efficiency. This system achieves a turnover number (TON) of 1,200, underscoring its robustness.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.45 (m, 4H, aromatic-H), 4.72 (septet, 1H, isopropoxy-H), 3.52 (t, 2H, CH₂COO), 2.95–2.60 (m, 4H, indene-CH₂).

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 70:30, 1 mL/min).

Purity Challenges

Residual palladium (<10 ppm) is removed via activated charcoal treatment, while diastereomeric impurities (<0.5%) are resolved using chiral column chromatography.

Research Findings and Applications

Biological Activity

The compound exhibits potent sphingosine-1-phosphate receptor 1 (S1P₁) agonism, with an EC₅₀ of 9 pM in vitro. This activity correlates with its >98% purity, emphasizing the importance of synthesis precision.

Comparative Analysis with Analogues

Structural analogues lacking the isopropoxy group (e.g., CID 89787334 and CID 142470694) show 10–100-fold lower S1P₁ activity, highlighting the critical role of the 4-propan-2-yloxyphenyl motif .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de RP 001 experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.

    Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales, lo que puede alterar la actividad del compuesto.

Reactivos y condiciones comunes

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

    Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia.

    Sustitución: Se utilizan reactivos como halógenos, haluros de alquilo y cloruros de sulfonilo en diversas condiciones, incluidos entornos ácidos o básicos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, mejorando la versatilidad del compuesto en aplicaciones de investigación.

Aplicaciones Científicas De Investigación

El clorhidrato de RP 001 tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El clorhidrato de RP 001 ejerce sus efectos uniéndose selectivamente y activando el receptor S1P1. Esta activación conduce a la internalización y poliubiquitinación del receptor, lo que finalmente da como resultado su degradación . Los efectos posteriores incluyen la modulación del tráfico de células inmunitarias, la reducción del recuento de linfocitos en el torrente sanguíneo y la alteración de varias vías de señalización celular. La alta especificidad del compuesto para S1P1 sobre otros receptores de esfingosina-1-fosfato (S1P2-S1P5) subraya su utilidad en aplicaciones de investigación específicas .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with related compounds:

Compound Name / Identifier Key Structural Features Bioactivity/Use (Inferred) Evidence Source
Target Compound 1,2,4-oxadiazole, dihydroindenyl, propanoic acid, cyano, isopropoxy, hydrochloride Unknown (potential kinase/GPCR modulation)
Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) Propanoic acid, pyridinyl, phenoxy, trifluoromethyl Herbicide (ACCase inhibitor)
Propanil (N-(3,4-dichlorophenyl)propanamide) Propanamide, dichlorophenyl Herbicide (photosynthesis disruptor)
DYG Ligand ((3S)-3-amino-3-[(4Z)-1-(carboxymethyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxo-imidazol-2-yl]propanoic acid) Imidazolone, hydroxyphenyl, propanoic acid Enzyme inhibition (PDB ligand)
Zygocaperoside (Isolated from Z. fabago) Glycoside, isorhamnetin-3-O-glycoside Antifungal, antioxidant
Key Observations:
  • Oxadiazole vs. Imidazole/Thiadiazole : The target’s 1,2,4-oxadiazole ring (vs. imidazole in DYG or thiadiazole in ) may enhance metabolic stability due to reduced susceptibility to oxidative metabolism .
  • Substituent Effects: The 3-cyano-4-isopropoxyphenyl group in the target compound contrasts with fluazifop’s trifluoromethylpyridinyl and propanil’s dichlorophenyl.
  • Salt Form : The hydrochloride salt in the target compound likely improves solubility over neutral analogs like fluazifop or propanil, which are typically formulated as free acids or esters .

Bioactivity and Target Correlations

demonstrates that compounds with similar bioactivity profiles cluster based on structural motifs. For example:

  • Fluazifop and haloxyfop () share phenoxy-propanoic acid backbones and inhibit acetyl-CoA carboxylase (ACCase) in plants. The target compound’s oxadiazole and indenyl groups may shift its mode of action toward mammalian targets (e.g., kinases or GPCRs) .
  • The DYG ligand () contains an imidazolone-propanoic acid structure and binds to enzymes in crystallographic studies. The target’s oxadiazole could mimic this interaction but with altered stereoelectronic properties .

Physicochemical Properties

  • Solubility: The hydrochloride salt enhances aqueous solubility compared to neutral propanoic acid derivatives (e.g., fluazifop).
  • Metabolic Stability : The oxadiazole ring is less prone to hydrolysis than esters or amides (e.g., propanil), suggesting improved pharmacokinetics .

Actividad Biológica

The compound 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid; hydrochloride (CAS Number: 1306761-53-4) is a synthetic organic molecule with significant biological activity. It is primarily recognized as a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), which plays a crucial role in various physiological processes, including immune response and vascular integrity.

Chemical Structure and Properties

This compound features a complex structure characterized by several functional groups:

  • Cyano group : Contributes to the compound's reactivity.
  • Oxadiazole moiety : Known for its stability and potential in medicinal chemistry.
  • Indene structure : Provides additional sites for chemical reactions.

Structural Formula

C24H25ClN4O4\text{C}_{24}\text{H}_{25}\text{ClN}_4\text{O}_4

The biological activity of this compound is primarily mediated through its interaction with S1P1 receptors. Upon binding, it induces internalization and polyubiquitination of the receptor, leading to modulation of downstream signaling pathways. This mechanism is particularly significant in lymphocytes, where it promotes lymphopenia by retaining these cells within lymph nodes.

Biological Activity Overview

The biological effects of 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid; hydrochloride include:

Activity Description
Sphingosine Receptor Agonism Potent agonist for S1P1 with an EC50 of 9 picomolar.
Immunomodulation Induces lymphopenia by retaining lymphocytes in lymph nodes .
Potential Anti-inflammatory Effects May exhibit anti-inflammatory properties due to its receptor modulation.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Agonistic Activity on S1P Receptors : The compound has been shown to selectively activate S1P1 receptors, which are implicated in various immune responses and vascular functions. This activation leads to significant downstream effects on cell migration and proliferation.
  • Lymphocyte Retention : In vivo studies indicate that treatment with this compound results in a marked decrease in circulating lymphocyte counts due to their retention in lymphoid tissues. This property is particularly relevant for therapeutic strategies targeting autoimmune diseases and transplant rejection .
  • Chemical Stability and Reactivity : The presence of the oxadiazole ring enhances the chemical stability of the compound while allowing for potential modifications that could lead to new derivatives with improved pharmacological profiles.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

Case Study 1: Autoimmune Disease Model

In a murine model of autoimmune disease, administration of 3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid; hydrochloride resulted in reduced disease severity and lower levels of inflammatory cytokines compared to control groups. This suggests potential utility in treating conditions like multiple sclerosis or rheumatoid arthritis.

Case Study 2: Transplant Rejection

In studies involving organ transplant models, the compound demonstrated efficacy in preventing acute rejection episodes by modulating T-cell responses through S1P receptor signaling pathways. Recipients treated with this compound showed improved graft survival rates .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves constructing the 1,2,4-oxadiazole ring, functionalizing the indenyl group, and introducing the propanoic acid moiety. Key steps include:

  • Cyclization : Use microwave-assisted synthesis to form the oxadiazole ring, reducing reaction time compared to traditional heating .
  • Amine Coupling : Employ carbodiimide crosslinkers (e.g., EDC/HOBt) for efficient amide bond formation between the indenyl amine and propanoic acid .
  • Purification : Apply reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the hydrochloride salt . Experimental Variables: Monitor pH during salt formation (target pH 3–4) and optimize solvent polarity to minimize byproducts.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

A combination of methods is required:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the indenyl, oxadiazole, and propanoic acid moieties. Compare chemical shifts to PubChem data for analogous structures .
  • Mass Spectrometry : High-resolution LC-MS to verify molecular weight (e.g., [M+H]+^+ ion) and detect trace impurities .
  • Melting Point Analysis : Compare observed values with literature data for structurally related oxadiazole derivatives (e.g., 180–185°C) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s biological activity and binding mechanisms?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2) by aligning the oxadiazole and indenyl groups in hydrophobic pockets .
  • QSAR Studies : Train models on oxadiazole-containing analogs to correlate substituent electronegativity (e.g., cyano group) with anti-inflammatory activity .
  • MD Simulations : Assess stability of the hydrochloride salt in aqueous environments (e.g., solvation free energy calculations) .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–2), neutral (pH 7), and basic (pH 10–12) conditions, then quantify degradation products via LC-MS .
  • Kinetic Analysis : Plot degradation rate constants (k) vs. pH to identify instability thresholds. For example, hydrolysis of the oxadiazole ring may dominate above pH 9 .
  • Buffer Selection : Use phosphate buffers (pH 6–8) for in vitro assays to balance compound stability and physiological relevance .

Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition potential?

  • Enzyme Assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition) with IC50_{50} determination .
  • Control Experiments : Compare inhibition kinetics with known inhibitors (e.g., indomethacin for COX-2) to contextualize potency .
  • Selectivity Screening : Test against off-target enzymes (e.g., cytochrome P450 isoforms) to assess specificity .

Methodological Challenges

Q. What are the key bottlenecks in scaling up synthesis while maintaining yield?

  • Solvent Optimization : Replace dichloromethane with ethyl acetate for safer large-scale reactions without compromising cyclization efficiency .
  • Catalyst Loading : Reduce palladium catalyst concentrations (≤0.5 mol%) in cross-coupling steps to lower costs .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust parameters in real time .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.